An In-depth Technical Guide to Methyl O-methylpodocarpate: Chemical Properties and Structure
An In-depth Technical Guide to Methyl O-methylpodocarpate: Chemical Properties and Structure
For Researchers, Scientists, and Drug Development Professionals
Introduction
Methyl O-methylpodocarpate, a diterpenoid derivative of podocarpic acid, represents a class of molecules that has garnered significant interest in the scientific community. Diterpenoids, in general, exhibit a wide array of biological activities, including antimicrobial, anti-inflammatory, and cytotoxic properties.[1][2] This guide provides a comprehensive overview of the chemical structure and properties of Methyl O-methylpodocarpate, offering a foundational resource for researchers engaged in natural product synthesis, medicinal chemistry, and drug discovery.
Chemical Structure and Stereochemistry
Methyl O-methylpodocarpate possesses a rigid tricyclic skeleton characteristic of the pimarane-type diterpenes. Its formal name is methyl (4aR,10aR)-1,4a-dimethyl-7-methoxy-2,3,4,9,10,10a-hexahydrophenanthrene-1-carboxylate. The structure is defined by its specific stereochemistry, which is crucial for its biological activity and chemical reactivity.
Key Structural Features:
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Tricyclic Core: A hydrogenated phenanthrene ring system forms the core of the molecule.
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Chiral Centers: The molecule contains multiple chiral centers, leading to a specific three-dimensional arrangement. The absolute stereochemistry is denoted by the (4aR,10aR) configuration.
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Functional Groups: It features a methyl ester group at the C-4 position and a methoxy group on the aromatic ring.
The precise spatial arrangement of these features dictates the molecule's interaction with biological targets and its behavior in chemical reactions.
Caption: 2D representation of Methyl O-methylpodocarpate.
Physicochemical Properties
A summary of the key physicochemical properties of Methyl O-methylpodocarpate is presented in the table below.
| Property | Value | Reference |
| CAS Number | 1231-74-9 | [3][4] |
| Molecular Formula | C₁₉H₂₆O₃ | [3][4] |
| Molecular Weight | 302.41 g/mol | [3][4] |
| Appearance | Off-white powder or crystals | [5] |
| Melting Point | 129-131 °C | [3] |
| InChI | 1S/C19H26O3/c1-18-10-5-11-19(2,17(20)22-4)16(18)9-7-13-6-8-14(21-3)12-15(13)18/h6,8,12,16H,5,7,9-11H2,1-4H3/t16-,18-,19+/m1/s1 | [3] |
| SMILES | COC(=O)[C@@]1(C)CCC[C@@]2(C)C1CCc3ccc(OC)cc23 | [3] |
Spectroscopic Data
Detailed spectroscopic analysis is essential for the unambiguous identification and characterization of Methyl O-methylpodocarpate.
Nuclear Magnetic Resonance (NMR) Spectroscopy
Expected ¹H NMR Spectral Features:
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Aromatic Protons: Signals in the range of δ 6.5-7.5 ppm.
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Methoxy Protons: A sharp singlet around δ 3.8 ppm.
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Methyl Ester Protons: A sharp singlet around δ 3.6 ppm.
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Aliphatic Protons: A complex series of multiplets in the upfield region (δ 1.0-3.0 ppm) corresponding to the protons of the tricyclic core.
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Methyl Protons: Singlets for the two methyl groups on the saturated rings.
Expected ¹³C NMR Spectral Features:
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Carbonyl Carbon: A signal in the downfield region, typically around δ 175-180 ppm.
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Aromatic Carbons: Signals between δ 110-160 ppm.
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Methoxy Carbon: A signal around δ 55 ppm.
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Methyl Ester Carbon: A signal around δ 51 ppm.
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Aliphatic Carbons: Signals in the upfield region (δ 15-60 ppm).
Infrared (IR) Spectroscopy
The IR spectrum of Methyl O-methylpodocarpate is expected to show characteristic absorption bands for its functional groups. While a specific spectrum is not provided, a certificate of analysis for a commercial sample confirms that its infrared spectrum conforms to the structure.[5]
Expected Key IR Absorption Bands:
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C=O Stretch (Ester): A strong absorption band around 1720-1740 cm⁻¹.
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C-O Stretch (Ester and Ether): Strong bands in the region of 1000-1300 cm⁻¹.
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C-H Stretch (Aromatic and Aliphatic): Bands just above and below 3000 cm⁻¹, respectively.
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C=C Stretch (Aromatic): Bands in the 1450-1600 cm⁻¹ region.
Mass Spectrometry (MS)
The mass spectrum of a related compound, Methyl podocarpa-8,11,13-trien-15-oate (lacking the methoxy group), shows prominent peaks at m/z 197 and 198, suggesting a characteristic fragmentation pattern for the podocarpane skeleton.[6] For Methyl O-methylpodocarpate, the molecular ion peak (M⁺) would be expected at m/z 302.
Expected Fragmentation Pattern:
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Loss of the methoxycarbonyl group (-COOCH₃): A fragment at m/z 243.
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Loss of the methoxy group (-OCH₃): A fragment at m/z 271.
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Retro-Diels-Alder fragmentation of the B-ring is a common pathway for such tricyclic systems, leading to characteristic fragment ions.
Synthesis of Methyl O-methylpodocarpate
A common and effective method for the synthesis of Methyl O-methylpodocarpate involves the methylation of podocarpic acid.
Experimental Protocol: Methylation of Podocarpic Acid
This protocol is adapted from established literature procedures.
Materials:
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Podocarpic acid
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Dimethyl sulfate
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Sodium hydroxide
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Methanol
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Ice
-
Water
Procedure:
-
Dissolve crude podocarpic acid in a solution of sodium hydroxide in methanol and water.
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Cool the resulting solution in an ice bath.
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Slowly add dimethyl sulfate to the cooled solution with stirring. Maintain the temperature to control the exothermic reaction.
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After the addition is complete, allow the reaction mixture to warm to room temperature and stir overnight.
-
Add water to the reaction mixture to precipitate the product.
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Collect the solid product by filtration and wash thoroughly with water.
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The crude product can be further purified by recrystallization from a suitable solvent system (e.g., methanol/water).
Caption: Synthesis workflow for Methyl O-methylpodocarpate.
Potential Biological Activities
While specific biological activity data for Methyl O-methylpodocarpate is limited in readily accessible literature, the broader class of podocarpic acid derivatives has been shown to possess a range of interesting biological properties. These include:
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Antimicrobial and Antifungal Activity: Various derivatives of podocarpic acid have demonstrated activity against a range of bacteria and fungi.[2][7]
-
Anti-influenza Virus Activity: Some phenolic diterpenoid derivatives based on podocarpic acid have shown potent activity against influenza A virus.[1]
-
LXR Agonist Activity: Certain podocarpic acid amides have been identified as agonists for Liver X receptors, which are involved in cholesterol metabolism, suggesting potential applications in atherosclerosis research.
These findings suggest that Methyl O-methylpodocarpate could be a valuable scaffold for the development of new therapeutic agents. Further investigation into its specific biological profile is warranted.
Conclusion
This technical guide has provided a detailed overview of the chemical properties and structure of Methyl O-methylpodocarpate. The information presented, including its physicochemical properties, predicted spectroscopic characteristics, a reliable synthesis protocol, and the biological potential of related compounds, serves as a valuable resource for researchers in the fields of organic chemistry, medicinal chemistry, and drug development. Further experimental elucidation of its spectroscopic data and a thorough investigation of its biological activities will undoubtedly contribute to a deeper understanding of this intriguing diterpenoid and its potential applications.
References
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PubChem. Methyl podocarpa-8,11,13-trien-15-oate. [Link]
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eBay. Methyl O-methylpodocarpate, 97%, 1g. [Link]
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Wu, Y., et al. (2015). Phenolic Diterpenoid Derivatives as Anti-Influenza A Virus Agents. Molecules, 20(9), 15696-15711. [Link]
-
Abdel-Wahab, B. F., et al. (2013). Diversity-Oriented Synthesis of a Library of Podocarpic Acid Derivatives. Molecules, 18(7), 8049-8061. [Link]
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Carneiro, F. C., et al. (2022). Synthesis, characterization and crystal structure of methyl 2-(2-oxo-2H-chromen-4-ylamino)benzoate. Acta Crystallographica Section E: Crystallographic Communications, 78(Pt 10), 996-1000. [Link]
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Copp, B. R., et al. (2022). Valorisation of the diterpene podocarpic acid - Antibiotic and antibiotic enhancing activities of polyamine conjugates. Bioorganic & Medicinal Chemistry, 68, 116762. [Link]
Sources
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- 3. Methyl O-methylpodocarpate 97 1231-74-9 [sigmaaldrich.com]
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